molecular formula C8H11N3O2S B15201192 4-(Cyclopropylamino)pyridine-3-sulfonamide

4-(Cyclopropylamino)pyridine-3-sulfonamide

Cat. No.: B15201192
M. Wt: 213.26 g/mol
InChI Key: ZQIVEGSXHKHSIE-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a cyclopropylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopropylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to other sulfonamides .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

4-(cyclopropylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c9-14(12,13)8-5-10-4-3-7(8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H2,9,12,13)

InChI Key

ZQIVEGSXHKHSIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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